molecular formula C15H11BrO3 B14287961 4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepin-2-one CAS No. 138846-94-3

4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepin-2-one

Cat. No.: B14287961
CAS No.: 138846-94-3
M. Wt: 319.15 g/mol
InChI Key: GEINCQISJGPZEZ-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepin-2-one is an organic compound that features a bromophenyl group attached to a benzodioxepinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepin-2-one typically involves the reaction of 4-bromophenylacetic acid with appropriate reagents to form the desired benzodioxepinone structure. One common method involves the use of bromine and mercuric oxide to introduce the bromine atom into the phenylacetic acid, followed by cyclization to form the benzodioxepinone ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as hydroxyl or amino groups .

Scientific Research Applications

4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepin-2-one involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may also undergo metabolic transformations that contribute to its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its benzodioxepinone structure, which imparts distinct chemical and biological properties

Properties

CAS No.

138846-94-3

Molecular Formula

C15H11BrO3

Molecular Weight

319.15 g/mol

IUPAC Name

2-(4-bromophenyl)-2,3-dihydro-1,5-benzodioxepin-4-one

InChI

InChI=1S/C15H11BrO3/c16-11-7-5-10(6-8-11)14-9-15(17)19-13-4-2-1-3-12(13)18-14/h1-8,14H,9H2

InChI Key

GEINCQISJGPZEZ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2OC1=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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